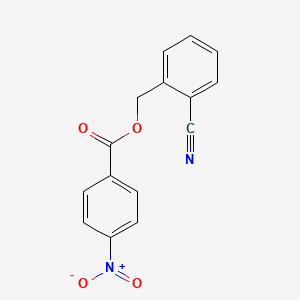

2-cyanobenzyl 4-nitrobenzoate

Description

2-Cyanobenzyl 4-nitrobenzoate is a synthetic ester derivative featuring a benzyl group substituted with a cyano (-CN) group at the 2-position and a nitro (-NO₂) group at the 4-position of the benzoate moiety. Synthesis of such derivatives often involves esterification of nitrobenzoic acid precursors with substituted benzyl alcohols, as demonstrated in precursor preparation for radiochemistry applications .

Properties

IUPAC Name |

(2-cyanophenyl)methyl 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c16-9-12-3-1-2-4-13(12)10-21-15(18)11-5-7-14(8-6-11)17(19)20/h1-8H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQAGEFFYVPEAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyanobenzyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-cyanobenzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques to optimize reaction time and yield. These methods often employ automated systems to control reaction parameters precisely, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-cyanobenzyl 4-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures and pressures.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: 2-cyanobenzyl 4-aminobenzoate.

Substitution: Various substituted benzyl benzoates depending on the nucleophile used.

Scientific Research Applications

2-cyanobenzyl 4-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and disinfectant properties.

Medicine: Explored for its potential use in drug development due to its unique functional groups.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyanobenzyl 4-nitrobenzoate involves its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The cyano group can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with various biomolecules .

Comparison with Similar Compounds

Stability and Enzymatic Degradation

4-Nitrobenzoate derivatives are substrates for microbial degradation pathways. Enzymes like 4-nitrobenzoate reductase and 4-hydroxylaminobenzoate lyase from Ralstonia pickettii and Pseudomonas putida catalyze the reduction and cleavage of nitro groups, suggesting that 2-cyanobenzyl 4-nitrobenzoate may undergo similar metabolic processing in environmental or biological systems .

Hazard and Reactivity Considerations

While nitro-containing compounds are often associated with explosive or reactive hazards (e.g., metal nitro derivatives in ), this compound’s stability remains uncharacterized in the provided evidence. However, analogous nitrobenzoates (e.g., yttrium 4-nitrobenzoate trihydrate) are documented in hazardous compound handbooks, warranting caution in handling .

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis methods for 2-cyanobenzyl 4-nitrobenzoate?

- Methodological Answer : The compound can be synthesized via esterification between 2-cyanobenzyl alcohol and 4-nitrobenzoyl chloride. Key steps include:

- Catalyst Selection : Use sulfuric acid or DMAP (4-dimethylaminopyridine) as a catalyst to enhance reaction efficiency.

- Reaction Conditions : Reflux in anhydrous dichloromethane or THF under nitrogen atmosphere for 6–8 hours.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.

- Validation : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) and confirm structure via H NMR (e.g., aromatic protons at δ 8.2–8.4 ppm for nitro group) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to identify aromatic protons (δ 7.5–8.5 ppm) and nitrile/ester carbonyl groups (δ ~168 ppm for ester C=O).

- IR Spectroscopy : Peaks at ~2230 cm (C≡N stretch) and ~1720 cm (ester C=O).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H] at m/z 297.0648).

- X-ray Crystallography : For definitive structural elucidation; refine data using SHELX software (e.g., SHELXL for small-molecule refinement) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and analyze steric/electronic effects. For example, the electron-withdrawing nitro group activates the benzoate ester for nucleophilic attack.

- Molecular Orbital Analysis : Identify LUMO regions (localized on the nitrobenzoate moiety) to predict regioselectivity.

- Solvent Effects : Simulate solvation models (e.g., PCM) to assess reaction rates in polar aprotic solvents like DMF.

- Validation : Compare computational results with experimental kinetic data (e.g., second-order rate constants) .

Q. What strategies resolve contradictions in reported biodegradation pathways of 4-nitrobenzoate derivatives?

- Methodological Answer :

- Enzyme Induction Studies : Use Pseudomonas putida TW3 or Burkholderia cepacia PB4 strains to compare pathways. For example, 4-nitrobenzoate reductase (PnbA) converts nitro groups to hydroxylamine intermediates, while PnbB cleaves the aromatic ring .

- Metabolite Profiling : Employ HPLC-MS to detect intermediates (e.g., 3-hydroxy-4-aminobenzoate) and quantify pathway flux.

- Oxygen Uptake Assays : Measure substrate-dependent respiration rates (e.g., 4-nitrobenzoate induces 2.5 µmol O/min/mg protein in Comamonas sp.) .

- Table : Key Enzymatic Activities in 4-Nitrobenzoate Degradation

| Enzyme | Substrate | Activity (µmol/min/mg) | Strain |

|---|---|---|---|

| 4-Nitrobenzoate reductase | 4-Nitrobenzoate | 0.45 ± 0.02 | P. putida |

| Hydroxylaminolyase | 4-Hydroxylaminobenzoate | 1.20 ± 0.15 | B. cepacia |

Q. How do hydrogen-bonding patterns influence the crystalline packing of this compound?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., C=O⋯H–C interactions as D motifs).

- Crystallographic Software : SHELXD for structure solution; analyze packing motifs (e.g., herringbone vs. layered arrangements).

- Thermal Analysis : DSC to correlate melting points (e.g., ~57°C) with intermolecular forces.

- Case Study : Nitro groups often form C–H⋯O hydrogen bonds (2.8–3.2 Å), stabilizing the lattice .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification.

- Storage : Store in amber glass vials at 4°C; avoid contact with strong oxidizers (e.g., peroxides).

- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste.

- Toxicity Data : LD (oral, rat) >500 mg/kg; follow GHS H302 guidelines (“harmful if swallowed”) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity Verification : Repeat synthesis with rigorous drying (e.g., molecular sieves) and confirm purity via HPLC (>99%).

- Interlaboratory Comparison : Cross-validate NMR data (e.g., aromatic splitting patterns) with published spectra.

- Polymorphism Screening : Perform XRPD to detect crystalline forms; DSC to identify eutectic mixtures.

- Reference Standards : Use commercially available 4-nitrobenzoate derivatives (e.g., ethyl 4-nitrobenzoate, CAS 99-77-4) for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.